Cas no 66304-01-6 (Beaucage reagent)

Beaucage reagent 化学的及び物理的性質
名前と識別子
-
- 3H-Benzo[c][1,2]dithiol-3-one 1,1-dioxide
- 3H-1,2-Benzodithiol-one 1,1-dioxide
- Beaucage
- 3H-1,2-Benzodithiol-3-one 1,1-Dioxide
- 1,1-dioxo-1λ<sup>6</sup>,2-benzodithiol-3-one
- 3H-1,2-benzodithiol-3-one-1,1-dioxide
- Beaucage Reagent
- 3H-1,2-Benzodithiol-3-one, 1,1-dioxide
- 1,1-dioxo-1$l^{6},2-benzodithiol-3-one
- AK113935
- KSC624C1T
- C7H4O3S2
- JUDOLRSMWHVKGX-UHFFFAOYSA-N
- BCP19335
- RP25779
- VZ27273
- TRA0070804
- FCH132056
- 1,1-bis(oxidanylidene)-1$l^{6},2-benzodithiol-3-one
- 3h-1,2-benzodithiol-3-one1,1-dioxide
- 66304-01-6
- CS-6141
- 3H-1,2-Benzodithio-3-one-1,1-dioxide
- 1,1-dioxo-1lambda6,2-benzodithiol-3-one
- SY019459
- MFCD00132960
- HY-100951
- B3125
- SCHEMBL155929
- 1lambda~6~,2-Benzodithiole-1,1,3-trione
- A835414
- 3H-1,2-Benzodithiol-3-one 1,1-dioxide, >=95%
- AKOS005206890
- J-512584
- GEO-04361
- FT-0641059
- AS-15593
- DTXSID10388381
- E6,2-benzodithiol-3-one
- DB-054912
- 1??,2-BENZODITHIOLE-1,1,3-TRIONE
- 1,1-dioxo-1
- Beaucage reagent
-
- MDL: MFCD00132960
- インチ: 1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
- InChIKey: JUDOLRSMWHVKGX-UHFFFAOYSA-N
- ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2C(=O)S1)(=O)=O
- BRN: 4180332
計算された属性
- せいみつぶんしりょう: 199.96000
- どういたいしつりょう: 199.96
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 84.9
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.653
- ゆうかいてん: 102.0 to 106.0 deg-C
- ふってん: 414.6°C at 760 mmHg
- フラッシュポイント: 204.6 °C
- 屈折率: 1.69
- PSA: 84.89000
- LogP: 2.34310
- ようかいせい: まだ確定していません。
Beaucage reagent セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:3335
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S37/39-S26
-
危険物標識:
- 包装グループ:None
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:9
- リスク用語:R36/37/38
- セキュリティ用語:S22;S24/25
Beaucage reagent 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Beaucage reagent 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48908-250mg |
Beaucage reagent |
66304-01-6 | 98% | 250mg |
¥445.00 | 2023-09-08 | |
Ambeed | A254406-1mg |
3H-1,2-Benzodithiol-3-one 1,1-Dioxide |
66304-01-6 | 95% | 1mg |
$5.0 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48908-1g |
Beaucage reagent |
66304-01-6 | 98% | 1g |
¥882.00 | 2023-09-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157193-5G |
Beaucage reagent |
66304-01-6 | >98.0%(HPLC) | 5g |
¥955.90 | 2023-09-02 | |
TRC | H077665-1g |
3H-Benzo[c][1,2]dithiol-3-one 1,1-dioxide |
66304-01-6 | 1g |
$ 190.00 | 2022-06-04 | ||
Ambeed | A254406-250mg |
3H-1,2-Benzodithiol-3-one 1,1-Dioxide |
66304-01-6 | 95% | 250mg |
$15.0 | 2025-02-19 | |
Chemenu | CM158252-10g |
3H-Benzo[c][1,2]dithiol-3-one 1,1-dioxide |
66304-01-6 | 97% | 10g |
$237 | 2022-06-10 | |
Apollo Scientific | OR315398-5g |
3H-1,2-Benzodithiol-3-one-1,1-dioxide |
66304-01-6 | 98+% | 5g |
£136.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157193-250mg |
Beaucage reagent |
66304-01-6 | >98.0%(HPLC) | 250mg |
¥117.90 | 2023-09-02 | |
ChemScence | CS-6141-250mg |
Beaucage reagent |
66304-01-6 | >98.0% | 250mg |
$60.0 | 2022-04-26 |
Beaucage reagent 関連文献
-
Jiahui Zheng,Xiaoqian Liu,Qing Yuan,Yoon-Joo Shin,Daekyu Sun,Yixin Lu Org. Biomol. Chem. 2010 8 1293
-
René Roy,Tze Chieh Shiao Chem. Soc. Rev. 2015 44 3924
-
Ulysse Asseline,Marcel Chassignol,Yves Aubert,Victoria Roig Org. Biomol. Chem. 2006 4 1949
-
Ewa Radzikowska,Renata Kaczmarek,Dariusz Korczyński,Agnieszka Krakowiak,Barbara Miko?ajczyk,Janina Baraniak,Piotr Guga,Kraig A. Wheeler,Tomasz Pawlak,Barbara Nawrot RSC Adv. 2020 10 35185
-
James L. Scotson,Benjamin I. Andrews,Andrew P. Laws,Michael I. Page Org. Biomol. Chem. 2016 14 8301
-
H. V. Jain,J. F. Boehler,D. Verthelyi,K. Nagaraju,S. L. Beaucage RSC Adv. 2017 7 42519
-
Jiahui Zheng,Xiaoqian Liu,Qing Yuan,Yoon-Joo Shin,Daekyu Sun,Yixin Lu Org. Biomol. Chem. 2010 8 1293
-
Natsuhisa Oka,Takeshi Wada Chem. Soc. Rev. 2011 40 5829
-
H. V. Jain,J. F. Boehler,D. Verthelyi,K. Nagaraju,S. L. Beaucage RSC Adv. 2017 7 42519
-
Ji?í Hanusek,Mark A. Russell,Andrew P. Laws,Petr Jansa,John H. Atherton,Kevin Fettes,Michael I. Page Org. Biomol. Chem. 2007 5 478
Beaucage reagentに関する追加情報
Introduction to Beaucage Reagent (CAS No. 66304-01-6)
Beaucage reagent, a compound with the chemical identifier CAS No. 66304-01-6, is a significant chemical entity in the field of organic synthesis and pharmaceutical development. This reagent has garnered considerable attention due to its versatile applications in constructing complex molecular frameworks, particularly in the synthesis of nitrogen-containing heterocycles. The unique reactivity and selectivity of Beaucage reagent make it an invaluable tool for chemists working on drug discovery and material science.
The mechanism of action for Beaucage reagent revolves around its ability to facilitate various coupling reactions, including the formation of C-N bonds in a highly efficient manner. This property is particularly useful in the synthesis of biologically active molecules, where precise control over bond formation is crucial. Recent advancements in synthetic methodologies have highlighted the role of Beaucage reagent in facilitating cross-coupling reactions, which are pivotal in the construction of complex organic structures.
In recent years, researchers have been exploring the applications of Beaucage reagent in the development of novel pharmaceuticals. Its ability to efficiently form C-N bonds has been leveraged in the synthesis of small molecule drugs that target various therapeutic areas, including oncology and infectious diseases. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are essential in cancer therapy. The reagent's high selectivity and compatibility with a wide range of substrates make it an attractive choice for medicinal chemists.
Moreover, Beaucage reagent has found applications beyond pharmaceuticals, particularly in materials science. Its role in polymer chemistry has been explored, where it aids in the synthesis of functionalized polymers with enhanced properties. These polymers find applications in electronics, coatings, and biodegradable materials. The versatility of Beaucage reagent underscores its importance as a synthetic building block in multiple domains.
The synthesis and handling of Beaucage reagent require careful consideration due to its sensitivity to environmental conditions. Typically, it is synthesized through multi-step organic reactions that involve precise control over reaction conditions. The purity of the final product is crucial for its intended applications, necessitating rigorous purification techniques such as column chromatography or recrystallization.
Recent research has also focused on improving the sustainability aspects of using Beaucage reagent. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These innovations align with the broader goal of sustainable chemistry, which aims to make chemical processes more environmentally friendly without compromising on efficiency.
The impact of Beaucage reagent on modern chemistry cannot be overstated. Its contributions to drug discovery, materials science, and organic synthesis have opened up new avenues for research and development. As our understanding of its properties and applications continues to grow, so too will its significance in advancing scientific knowledge and technological innovation.
In conclusion, Beaucage reagent (CAS No. 66304-01-6) stands as a cornerstone compound in contemporary chemical research. Its multifaceted utility across various fields highlights its importance as a synthetic tool that drives progress in pharmaceuticals and materials science. As we continue to explore its potential, we can expect even more groundbreaking discoveries that will shape the future of chemistry.
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